REACTION_CXSMILES
|
C[O:2][P:3]([O:6][CH3:7])[O:4][CH3:5].[CH:8]1([O:14][C:15](Cl)=[O:16])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1>>[CH:8]1([O:14][C:15]([P:3](=[O:2])([O:6][CH3:7])[O:4][CH3:5])=[O:16])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1
|
Name
|
|
Quantity
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24.8 g
|
Type
|
reactant
|
Smiles
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COP(OC)OC
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Name
|
|
Quantity
|
32.1 g
|
Type
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reactant
|
Smiles
|
C1(CCCCC1)OC(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
(100° C., 2 hours)
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Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Bp1.4-1.8 148°-151° C.
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)OC(=O)P(OC)(OC)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |